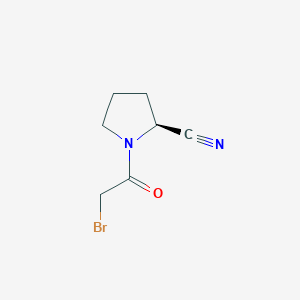

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile

描述

属性

IUPAC Name |

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSQCJKBHHSQBM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452614 | |

| Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207557-33-3 | |

| Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Molecular Architecture

(2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (C₇H₉BrN₂O, MW 217.06 g/mol) features a pyrrolidine ring with (S)-configuration at the 2-position, a bromoacetyl group at the 1-position, and a carbonitrile substituent. The bromoacetyl moiety serves as an electrophilic site for nucleophilic substitutions, while the carbonitrile enhances metabolic stability and binding affinity in drug candidates. X-ray crystallography confirms the planar geometry of the pyrrolidine ring, with the bromine and nitrile groups adopting antiperiplanar orientations to minimize steric strain.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 207557-33-3 |

| Molecular Formula | C₇H₉BrN₂O |

| Molar Mass | 217.06 g/mol |

| IUPAC Name | This compound |

Synthetic Strategies

Boc-Protection Route

The most widely reported method involves a four-step sequence starting from N-Boc-L-proline (Scheme 1):

- Activation and Amidation : Boc-L-proline is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by amidation with methanolic ammonia to yield tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate.

- Dehydration : Treatment with trifluoroacetic anhydride (TFAA) converts the amide to a carbonitrile, forming tert-butyl (S)-2-cyanopyrrolidine-1-carboxylate.

- Deprotection : Acidolytic cleavage with p-toluenesulfonic acid (p-TsOH) in acetonitrile removes the Boc group, yielding (S)-pyrrolidine-2-carbonitrile as a p-toluenesulfonate salt.

- Acylation : Reaction with bromoacetyl bromide in dichloromethane (DCM) and triethylamine (TEA) installs the bromoacetyl group, producing the target compound in >85% yield.

Advantages : High stereochemical purity (>99% ee), compatibility with multigram-scale synthesis.

Challenges : Requires anhydrous conditions for acylation; TFAA is moisture-sensitive.

Telescopic One-Pot Synthesis

A patent-pending method bypasses intermediate isolation, enhancing industrial scalability (Scheme 2):

- Chloroacetylation : L-prolinamide reacts with chloroacetyl chloride in N,N-dimethylformamide (DMF) at 0–5°C to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

- Halogen Exchange : Substitution of chlorine with bromine using NaBr or KBr in acetone under reflux achieves bromoacetylation.

- Workup : Quenching with aqueous K₂CO₃ and extraction with DCM isolates the product.

Advantages : Reduced purification steps; 70–75% overall yield.

Challenges : Requires careful control of halogen exchange to avoid over-bromination.

Reaction Optimization

Solvent and Temperature Effects

- Acylation : DCM and TEA at 0°C minimize side reactions (e.g., elimination of HBr). Polar aprotic solvents like DMF improve solubility but may require lower temperatures (−15°C) for TFAA-mediated dehydration.

- Halogen Exchange : Acetone at 60°C optimizes bromide displacement without degrading the nitrile group.

Stoichiometry and Catalysis

- Excess bromoacetyl bromide (1.2–1.5 eq.) ensures complete acylation, while TEA (2.2 eq.) neutralizes HBr byproducts.

- Potassium iodide (0.1 eq.) catalyzes halogen exchange via a Finkelstein-like mechanism.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

HPLC (C18 column, 70:30 acetonitrile/water): Retention time = 8.2 min; purity >98%.

Industrial Applications and Scale-Up

化学反应分析

Types of Reactions

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be used for the reduction of the nitrile group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrolidine ring.

Major Products Formed

Nucleophilic substitution: Substituted pyrrolidine derivatives.

Reduction: Amino-pyrrolidine derivatives.

Oxidation: Lactams and other oxidized pyrrolidine derivatives.

科学研究应用

Synthesis of DPP-IV Inhibitors

One of the primary applications of (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is in the synthesis of Vildagliptin , a well-known DPP-IV inhibitor used in the treatment of type II diabetes. The compound serves as a crucial intermediate in the synthetic pathway leading to Vildagliptin, allowing for efficient production methods that do not require extensive purification steps.

Synthesis Pathway Overview

- Starting Material : L-proline is reacted with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

- Conversion : The chlorinated intermediate can be further reacted with various amines to yield Vildagliptin and other derivatives.

This synthetic route simplifies the process and reduces costs associated with more complex methodologies, making it an attractive option for pharmaceutical manufacturing .

Studies have indicated that derivatives of this compound exhibit significant biological activity, particularly as DPP-IV inhibitors. These compounds are being investigated for their potential to lower blood glucose levels by inhibiting the enzyme responsible for the degradation of incretin hormones, which play a critical role in glucose metabolism.

Antitumor Potential

Recent research has explored the incorporation of pyrrolidine derivatives into compounds aimed at treating cancer. The structural features of this compound make it a candidate for developing novel antitumor agents through further modifications and combinations with other pharmacophores .

Case Study 1: Synthesis Efficiency

A study demonstrated an efficient one-pot synthesis method for producing this compound from readily available starting materials. This method not only improved yield but also reduced the time required for synthesis compared to traditional methods .

Case Study 2: DPP-IV Inhibition

In vivo studies have shown that compounds derived from this compound exhibit significant DPP-IV inhibition, leading to improved glycemic control in diabetic models. These findings support ongoing clinical trials aimed at evaluating the efficacy and safety of these compounds in human subjects .

Data Table: Key Properties and Applications

| Property/Feature | Details |

|---|---|

| Chemical Structure | C₇H₈BrN₃O |

| Primary Application | Synthesis of DPP-IV inhibitors |

| Notable Compound Derived | Vildagliptin |

| Biological Activity | DPP-IV inhibition; potential antitumor effects |

| Synthesis Methodology | One-pot synthesis; L-proline derivatives |

作用机制

The mechanism of action of (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile involves its interaction with biological molecules. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The nitrile group can also participate in interactions with biological targets, contributing to the compound’s overall activity.

相似化合物的比较

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Structural and Functional Differences

Stability and Degradation

- Bromoacetyl Compound :

Prone to hydrolysis under aqueous conditions, forming (2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile. Stability is improved in anhydrous solvents like dichloromethane . - Impurity E: This imino derivative degrades in diluents (e.g., H₂O:CH₃CN) to stable byproducts, requiring isolation via semi-preparative chromatography to prevent contamination in vildagliptin .

- Chloroacetyl Analog :

More stable than bromoacetyl under acidic conditions but susceptible to oxidation at high temperatures (>60°C) .

Key Research Findings

Reactivity Hierarchy : Bromoacetyl > Chloroacetyl > Dichloroacetyl in substitution reactions .

Stability Trade-offs : Bromoacetyl’s higher reactivity necessitates stringent process controls compared to chloroacetyl analogs .

Impurity Profiles: Bromoacetyl intermediates generate fewer hydrolytic byproducts than imino derivatives (e.g., Impurity E) .

生物活性

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a bromoacetyl and carbonitrile substituent, contributing to its unique reactivity and biological profile. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with bromoacetyl bromide followed by nitrilation. This method allows for the efficient production of the compound, which can then be utilized in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in metabolic pathways. The presence of the bromoacetyl group enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins.

Antidiabetic Activity

Recent studies have highlighted the role of pyrrolidine derivatives in the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, derivatives such as Vildagliptin, which are structurally related to this compound, have shown efficacy in lowering blood glucose levels in type II diabetes models .

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For example, studies have demonstrated that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Vildagliptin | DPP-IV inhibitor | |

| 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Antidiabetic | |

| Pyrrolidine derivatives | Anticancer |

Study 1: DPP-IV Inhibition

A study focusing on the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile revealed its use as an intermediate for developing DPP-IV inhibitors. The synthesized compound demonstrated significant inhibitory activity against DPP-IV, making it a candidate for further development as an antidiabetic agent .

Study 2: Anticancer Activity

In another investigation, pyrrolidine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in MCF-7 breast cancer cells, highlighting their potential as anticancer agents .

常见问题

Q. What are the key synthetic routes for (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile, and how can yield optimization be achieved?

Q. How is this compound characterized analytically?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify rotamers due to restricted rotation of the amide bond. For example, C-2 protons on the pyrrolidine ring split into distinct peaks (ratio ~3:1 for cis/trans rotamers) .

- IR Spectroscopy : Peaks at ~1723 cm⁻¹ (C=O stretch) and ~2240 cm⁻¹ (C≡N stretch) confirm functional groups .

- HPLC : Purity >95% is achievable via crystallization and column chromatography .

Q. What is the role of this compound in synthesizing DPP-IV inhibitors like Vildagliptin?

Answer: The 2(S)-cyanopyrrolidine moiety is critical for binding to the DPP-IV enzyme's active site. This compound serves as a precursor for introducing this moiety:

- The bromoacetyl group undergoes nucleophilic substitution with amines (e.g., adamantane derivatives) to form inhibitors like Vildagliptin .

- This structural motif enhances inhibitor specificity by mimicking the natural substrate’s transition state .

Advanced Research Questions

Q. How do rotameric forms of this compound impact its reactivity and biological activity?

Answer:

- The amide bond between the pyrrolidine and bromoacetyl groups exists as cis/trans rotamers due to restricted rotation. NMR studies show a ~3:1 ratio favoring the trans isomer .

- Rotamers influence crystallization behavior and reactivity in downstream reactions. For example, the trans isomer may dominate in polar solvents, affecting substitution kinetics .

- Biological activity depends on rotameric equilibrium, as DPP-IV binding requires precise spatial alignment of the cyanopyrrolidine group .

Q. What solvent and catalyst systems improve reaction efficiency in large-scale synthesis?

Answer:

- Solvent Effects :

- THF outperforms MeCN in N-acylation due to better solubility of intermediates and faster reaction rates .

- Toluene is preferred for dehydration steps to minimize side reactions .

- Catalyst Systems :

- DCC with NH₄HCO₃ avoids aqueous workup, reducing product loss in amide formation .

- Triethylamine (TEA) neutralizes HCl byproducts during bromoacetyl chloride reactions .

Q. How does bromo substitution compare to chloro analogs in DPP-IV inhibitor design?

Answer:

- Reactivity : Bromoacetyl derivatives exhibit faster nucleophilic substitution than chloro analogs due to better leaving-group ability (Br⁻ vs. Cl⁻) .

- Biological Activity : Bromo-substituted intermediates may enhance inhibitor potency by forming stronger covalent bonds with catalytic serine residues in DPP-IV .

- Synthetic Challenges : Bromo analogs require stricter temperature control to prevent β-elimination side reactions .

Q. What structural modifications of this compound have been explored to enhance DPP-IV inhibition?

Answer:

- Fluorine Substitution : Introducing fluorine at the pyrrolidine 4-position (e.g., (2S,4R)-1-(chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile) improves metabolic stability and binding affinity .

- Adamantane Derivatives : Coupling with 3-hydroxyadamantane enhances hydrophobic interactions in the DPP-IV active site .

- Peptide Hybrids : Conjugation with proline-based peptides mimics endogenous GLP-1, extending half-life .

Contradictions and Resolutions in Literature

- Low Initial Yields : Early routes using L-prolinamide (52% yield) were replaced with L-proline-based methods, improving cost-effectiveness and scalability .

- Aqueous Workup Issues : Substituting aqueous ammonia with NH₄HCO₃ in DCM mitigated solubility-related losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。